Epibetulinic acid

概要

説明

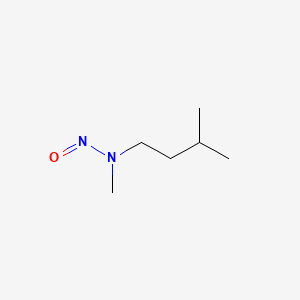

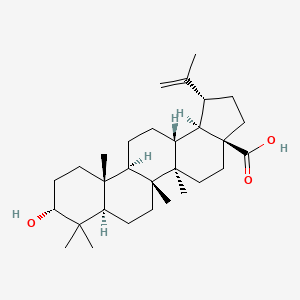

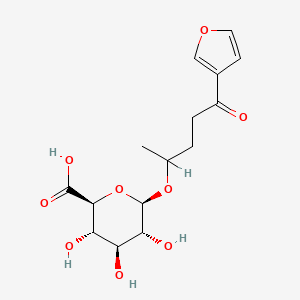

エピベチュリン酸は、分子式C₃₀H₄₈O₃を持つ天然に存在するトリテルペノイド化合物です。 ベチュリン酸の誘導体であり、抗炎症作用や抗癌作用など、様々な生物活性で知られています .

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

Biology: Studied for its role in modulating biological pathways.

Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals

作用機序

エピベチュリン酸は、複数のメカニズムによって効果を発揮します。

抗癌活性: アポトーシスの内因性経路を活性化することで、癌細胞においてアポトーシスを誘導する。 .

抗炎症活性: マクロファージにおける一酸化窒素 (NO) とプロスタグランジンE2 (PGE2) の産生を阻害し、炎症を軽減する

抗ウイルス活性: ウイルス複製を阻害し、ウイルス酵素の活性を阻害する.

類似化合物の比較

類似化合物

ベチュリン酸: エピベチュリン酸の前駆体であり、類似の生物活性を示す。

オレアノール酸: 抗炎症作用と抗癌作用を持つ別のトリテルペノイド。

ウルソール酸: 抗酸化作用と抗炎症作用で知られている。

エピベチュリン酸の独自性

エピベチュリン酸は、その特有の構造修飾により、アナログ化合物と比べて生物活性が向上しています。 正常細胞を保護しながら、癌細胞を選択的にアポトーシス誘導する能力は、抗癌療法における有望な候補となっています .

生化学分析

Biochemical Properties

Epibetulinic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound exhibits potent inhibitory effects on nitric oxide (NO) and prostaglandin E2 (PGE2) production in mouse macrophages (RAW 264.7) stimulated with bacterial endotoxin . This interaction highlights its anti-inflammatory properties. Additionally, this compound acts as a selective agonist for the G protein-coupled receptor TGR5, which is expressed in intestinal L-cells and stimulates glucagon-like peptide 1 (GLP-1) secretion . This interaction underscores its potential in treating metabolic disorders.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells, sparing non-cancerous cells . This selective induction of apoptosis is mediated through the intrinsic pathway, making this compound a promising candidate for anticancer therapy. Furthermore, this compound influences cell signaling pathways by activating TGR5, leading to increased mitochondrial function and energy expenditure . It also affects gene expression by modulating the transcription of genes involved in inflammation and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to and activates TGR5, a bile acid receptor, which in turn stimulates the secretion of GLP-1 . This activation leads to increased cAMP levels and subsequent activation of protein kinase A (PKA), resulting in enhanced mitochondrial function and energy expenditure. Additionally, this compound inhibits the production of NO and PGE2 by interacting with enzymes involved in their synthesis . This inhibition is crucial for its anti-inflammatory effects. This compound also induces apoptosis in cancer cells by activating the intrinsic pathway, involving the release of cytochrome c from mitochondria and activation of caspases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of NO and PGE2 production . These findings suggest that this compound can exert lasting anti-inflammatory effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the toxic effects become pronounced. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and overall physiological processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific tissues. Studies have shown that this compound can be localized in the liver, kidneys, and other organs, where it exerts its biological effects. The transport and distribution of this compound are crucial for its therapeutic efficacy and overall pharmacokinetics.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the mitochondria, where it induces apoptosis in cancer cells . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles within the cell. This subcellular localization is essential for its interaction with key biomolecules and subsequent biological effects. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

準備方法

合成経路と反応条件

エピベチュリン酸は、一連の化学反応によってベチュリン酸から合成することができます。 一般的な方法としては、ベチュリン酸の酸化に続き、選択的還元を行いエピベチュリン酸を得ることが挙げられます . 反応条件としては、通常、三酸化クロム (CrO₃) などの酸化剤と水素化ホウ素ナトリウム (NaBH₄) などの還元剤を使用します。

工業生産方法

エピベチュリン酸の工業生産では、通常、植物源からベチュリン酸を抽出し、続いて化学修飾を行います。 抽出工程では、通常、エタノールやメタノールなどの溶媒を用いて、植物材料からベチュリン酸を分離します。 その後、化学修飾工程を制御された条件下で行うことで、高収率かつ高純度の製品を得ることが可能になります .

化学反応の分析

反応の種類

エピベチュリン酸は、以下を含む様々な化学反応を起こします。

酸化: より酸化された誘導体への変換。

還元: より酸化されていない形態への変換。

置換: 異なる官能基の導入。

一般的な試薬と条件

酸化: 三酸化クロム (CrO₃)、過マンガン酸カリウム (KMnO₄)。

還元: 水素化ホウ素ナトリウム (NaBH₄)、水素化リチウムアルミニウム (LiAlH₄)。

置換: 様々なハロゲン化剤と求核剤。

生成される主要な生成物

これらの反応から生成される主要な生成物には、官能基が修飾されたエピベチュリン酸の様々な誘導体が含まれ、これらの誘導体は、異なる生物活性を示す可能性があります .

科学研究への応用

化学: 他の生物活性化合物の合成のための前駆体として使用される。

生物学: 生物学的経路の調節における役割について研究されている。

医学: 抗癌、抗炎症、抗ウイルス作用について調査されている。

類似化合物との比較

Similar Compounds

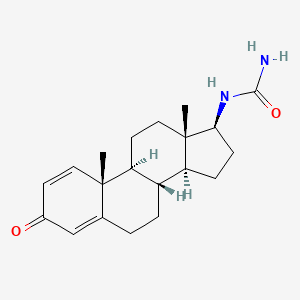

Betulinic Acid: A precursor to epibetulinic acid with similar biological activities.

Oleanolic Acid: Another triterpenoid with anti-inflammatory and anticancer properties.

Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.

Uniqueness of this compound

This compound is unique due to its specific structural modifications, which enhance its biological activities compared to its analogs. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for anticancer therapy .

特性

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJZLNKBHJESQX-ULZDWRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of 3-epibetulinic acid?

A1: 3-Epibetulinic acid has been isolated from various plant sources. Some notable examples include:

- Nodus Nelumbinis Rhizomatis: This traditional Chinese medicine, derived from the lotus root, contains varying amounts of 3-epibetulinic acid. Researchers have developed methods for extracting, identifying, and quantifying this compound from this source using techniques like TLC and HPLC. [, , , ]

- Syzygium alternifolium Walp. Leaf: This plant has shown promising anticancer activity, with 3-epibetulinic acid identified as one of the active compounds in its leaf extracts. []

- Calophyllum tomentosum Wight: This plant species from Indonesian tropical rainforests contains 3-epibetulinic acid in its stem bark, exhibiting anticancer activity against the HeLa cell line. []

- Pachycentria formosana: This plant yields 3-epibetulinic acid, which exhibits potent inhibition of O2.- generation by human neutrophils in response to N-formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B. []

- Styrax: This herb contains 3-epibetulinic acid, which acts as a potent and highly specific inhibitor of human carboxylesterase 1A (hCES1A), a promising target for treating hyperlipidemia and obesity-associated metabolic diseases. []

- Acanthopanax gracilistylus: The leaves of this plant contain 3-epibetulinic acid as part of a complex mixture of lupane-triterpene glycosides. []

- Junellia tridens: This Argentinian shrub contains 3-epibetulinic acid alongside other oleanane triterpenes. These compounds exhibit antitubercular activity. []

- Garcinia hanburyi Hook.F: This plant, the source of gamboge, contains 3-epibetulinic acid as one of its chemical constituents. []

Q2: How is 3-epibetulinic acid typically extracted and characterized?

A: 3-Epibetulinic acid is often extracted from plant material using solvents like ethanol or methanol. Various chromatographic techniques are then employed for isolation and purification. Characterization is commonly achieved through spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry, which provide detailed information about the compound's structure and purity. [, , , , ]

Q3: What is the molecular formula and weight of 3-epibetulinic acid?

A3: The molecular formula of 3-epibetulinic acid is C30H48O3, and its molecular weight is 456.71 g/mol. [Not directly stated in the papers but a known fact.]

Q4: Has the content of 3-epibetulinic acid been studied in different parts or preparations of the same plant?

A: Yes, research has shown that the content of 3-epibetulinic acid can vary significantly depending on the plant part, preparation method, and geographical origin. For instance, studies on Nodus Nelumbinis Rhizomatis Charcoal, prepared by charring lotus root, revealed varying levels of 3-epibetulinic acid depending on the charring intensity and region of origin. [, , ]

Q5: What analytical methods are commonly used to quantify 3-epibetulinic acid in plant material?

A: High-performance liquid chromatography (HPLC) is frequently employed to determine the concentration of 3-epibetulinic acid in various samples. This method, coupled with appropriate detection techniques like UV or mass spectrometry, enables accurate quantification even in complex plant extracts. [, , ]

Q6: Does 3-epibetulinic acid exhibit any promising biological activities?

A6: Yes, research has identified several potential biological activities of 3-epibetulinic acid, including:

- Anticancer activity: Studies have shown that 3-epibetulinic acid exhibits cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and DU-145 cells. [, ]

- Anti-inflammatory activity: This compound demonstrates potent inhibition of inflammatory responses in human neutrophils. []

- Enzyme inhibitory activity: 3-Epibetulinic acid acts as a potent and specific inhibitor of human carboxylesterase 1A (hCES1A), making it a potential therapeutic target for metabolic diseases. []

- Antitubercular activity: Research indicates that 3-epibetulinic acid and related oleanane triterpenes possess activity against Mycobacterium tuberculosis. []

Q7: Are there any established structure-activity relationships (SAR) for 3-epibetulinic acid derivatives?

A: While specific SAR studies focusing solely on 3-epibetulinic acid are limited in the provided literature, research on structurally related pentacyclic triterpenoids suggests that modifications to the core structure can significantly influence their biological activities. Further investigation is needed to fully elucidate the SAR of 3-epibetulinic acid and guide the development of more potent and selective derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acido ursulcolico [Italian]](/img/structure/B1210475.png)

![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)